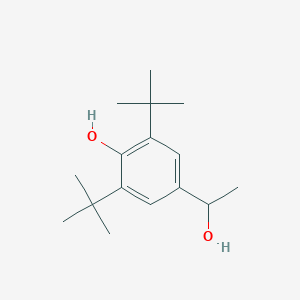
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C16H26O2. It is a white to off-white solid with a melting point of 102-104°C and a boiling point of approximately 303.2°C . This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene oxide to introduce the hydroxyethyl group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the hydroxyethyl group to an ethyl group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted phenols.
Substitution: Alkylated or acylated phenols.
Scientific Research Applications
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation and extend shelf life.
Mechanism of Action
The antioxidant properties of 2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol are attributed to its ability to donate hydrogen atoms from its hydroxyl group, thereby neutralizing free radicals. This compound interacts with reactive oxygen species and other free radicals, preventing them from causing cellular damage. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butylphenol: Similar structure but lacks the hydroxyethyl group.
2,6-Ditert-butyl-4-methylphenol: Contains a methyl group instead of a hydroxyethyl group.
2,6-Ditert-butyl-4-ethylphenol: Contains an ethyl group instead of a hydroxyethyl group.
Uniqueness
2,6-Di-tert-butyl-4-(1-hydroxyethyl)phenol is unique due to the presence of the hydroxyethyl group, which enhances its solubility and reactivity compared to its analogs. This structural feature also contributes to its superior antioxidant properties, making it more effective in various applications .
Properties
Molecular Formula |
C16H26O2 |
|---|---|
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C16H26O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-10,17-18H,1-7H3 |
InChI Key |
NUFOVXSBOOYABN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















